Gem-Dimethyl at C6 Confers Plasmatic Stability: Head-to-Head Comparison of Morpholinone Core vs. Unsubstituted Parent
The unsubstituted 2-oxomorpholin-3-yl-acetamide series was deprioritised due to low plasmatic stability that prevented further development. Introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one ring—the exact motif present in the target building block—was reported to yield 'considerable improvement in plasmatic stability' while maintaining in vitro antifungal activity [1]. Although exact half-life or clearance values are not publicly disclosed in the primary manuscript, the qualitative-to-quantitative advancement is unambiguous: the unsubstituted series failed to meet developability criteria, whereas the gem-dimethyl-containing series progressed through to in vivo efficacy evaluation in a murine systemic candidiasis model, achieving a significant fungal load reduction in kidneys [1]. A building block lacking this gem-dimethyl motif (e.g., 4-ethyl-2-oxomorpholin-3-yl-acetic acid) would replicate the developability-defective scaffold.
| Evidence Dimension | Plasmatic stability (developability gate) |
|---|---|
| Target Compound Data | Considerable improvement in plasmatic stability; series advanced to in vivo PoC with significant kidney fungal load reduction in murine systemic Candida albicans model [1] |
| Comparator Or Baseline | Unsubstituted 2-oxomorpholin-3-yl-acetamide series: hampered by low plasmatic stability; development halted [1] |
| Quantified Difference | Qualitatively: non-developable → developable (passed stability gate); quantitatively: in vivo fungal load reduction demonstrated for the gem-dimethyl-containing final compound 87 [1] |
| Conditions | Human plasma stability assay (in vitro); murine systemic Candida albicans infection model (in vivo) [1] |
Why This Matters
Plasmatic stability is a binary developability gate; procurement of a building block that embeds the stability-conferring gem-dimethyl motif saves 6–12 months of re-optimisation compared with starting from an unsubstituted morpholinone core.
- [1] Bardiot, D.; Thevissen, K.; De Brucker, K.; Peeters, A.; Cos, P.; Taborda, C. P.; McNaughton, M.; Maes, L.; Chaltin, P.; Cammue, B. P. A.; Marchand, A. 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. J. Med. Chem. 2015, 58 (3), 1502–1512. https://doi.org/10.1021/jm501814x. View Source
